Chlorodiisobutyloctadecylsilane

Catalog No.
S800377
CAS No.
162578-86-1
M.F
C26H55ClSi
M. Wt
431.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodiisobutyloctadecylsilane

CAS Number

162578-86-1

Product Name

Chlorodiisobutyloctadecylsilane

IUPAC Name

chloro-bis(2-methylpropyl)-octadecylsilane

Molecular Formula

C26H55ClSi

Molecular Weight

431.3 g/mol

InChI

InChI=1S/C26H55ClSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5/h25-26H,6-24H2,1-5H3

InChI Key

LAMXXRLSKVGVCO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)Cl

CDB is a man-made molecule not found naturally. It belongs to a class of compounds called organosilanes, which contain silicon-carbon bonds. CDB is valuable in research due to its unique properties [].


Molecular Structure Analysis

CDB possesses a linear structure with three key features:

  • Octadecylsilane backbone: An 18-carbon chain (octadecyl) forms the backbone, contributing to its hydrophobic nature [].
  • Diisobutylamino groups: Two bulky diisobutyl groups (isobutyl = CH(CH3)2CH2) attached to the silicon atom provide steric hindrance, influencing reactivity [].
  • Chlorine terminal group: A chlorine atom (Cl) terminates the molecule, making it a chlorosilane [].

This combination of features makes CDB a versatile reagent in organic chemistry.


Chemical Reactions Analysis

CDB's primary application lies in its role as a catalyst or reagent in various organic reactions. Here are some notable examples:

  • Cyclization reactions: CDB's Lewis acidic silicon center facilitates the formation of cyclic structures from linear precursors. For instance, it can promote the formation of five-membered rings in a process called Peterson olefination [].
  • Photo-hydrogenation: CDB can act as a catalyst in photo-induced hydrogenation reactions, where light triggers the addition of hydrogen to unsaturated bonds [].
  • Addition reactions: CDB's chlorine functionality can participate in nucleophilic substitution reactions, allowing the introduction of new functionalities into organic molecules [].

Physical And Chemical Properties Analysis

Specific data on CDB's physical properties like melting point and boiling point is limited due to its commercial availability as a technical grade mixture []. However, its structure suggests some general properties:

  • Hydrophobicity: The long octadecyl chain makes CDB insoluble in water but soluble in organic solvents.
  • Chemical stability: The Si-C bonds and Si-Cl bond contribute to overall chemical stability [].

As with most chemicals, CDB should be handled with care in a research laboratory. Specific data on its toxicity is lacking, but general safety guidelines for handling organosilicon compounds should be followed. These typically include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats.
  • Working in a well-ventilated fume hood.
  • Following proper disposal procedures as recommended by chemical waste disposal regulations.
, including:

  • Hydrolysis: Reacts with water to form silanol groups, which can further condense to form siloxane networks.
  • Condensation Reactions: Can undergo condensation with alcohols or amines to form siloxane bonds, useful in creating cross-linked materials.
  • Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, allowing for functionalization of the silane .

Chlorodiisobutyloctadecylsilane can be synthesized through several methods:

  • Direct Chlorination: Chlorination of diisobutyloctadecylsilane using chlorine gas under controlled conditions.
  • Silane Coupling Reaction: Reacting octadecyltrichlorosilane with diisobutylamine to introduce the diisobutyl group.
  • Solvent-Free Synthesis: Utilizing solvent-free conditions for greener synthesis, which may enhance yield and purity .

Unique AttributesOctadecyltrichlorosilaneContains three chlorine atomsSurface modificationHigh reactivity due to multiple chlorinesChloro(dimethyl)octadecylsilaneContains dimethyl groupsAdhesivesMore flexible due to dimethyl groupsChloro(diisobutyl)octadecylsilaneSimilar backbone but different alkyl groupsPolymerizationUnique steric hindrance effects

Chlorodiisobutyloctadecylsilane is distinguished by its specific combination of diisobutyl and octadecyl groups, which imparts unique properties that enhance its functionality in applications compared to similar compounds .

Interaction studies involving chlorodiisobutyloctadecylsilane focus on its compatibility with other materials and its behavior in different environments. These studies are crucial for understanding its performance in practical applications, such as coatings or composites. Research indicates that it interacts favorably with various substrates, enhancing adhesion and stability .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Chlorodiisobutyloctadecylsilane

Dates

Modify: 2023-08-15

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